N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[5-(3-Nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based compound featuring a 3-nitrophenyl substituent at position 5 of the dihydropyrazole ring, a thiophene-2-carbonyl group at position 1, and a methanesulfonamide moiety attached to the para-substituted phenyl ring at position 2. Its molecular weight is approximately 496.5 g/mol, and its synthesis likely involves cyclocondensation of chalcones with hydrazines followed by sulfonylation .
Properties
IUPAC Name |
N-[3-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2/c1-32(29,30)23-16-7-2-5-14(11-16)18-13-19(15-6-3-8-17(12-15)25(27)28)24(22-18)21(26)20-9-4-10-31-20/h2-12,19,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMMLOTNPFURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves multi-step synthetic routes Typical steps include the formation of pyrazoles via the reaction of hydrazine derivatives with β-diketones under controlled temperature and pH conditions The thiophene ring can be introduced through the Vilsmeier-Haack reaction, involving formylation followed by cyclization
Industrial Production Methods: : In an industrial setting, large-scale synthesis often involves optimizing these reaction conditions to maximize yield and purity. This might include high-efficiency catalysts, continuous flow reactors for improved reaction kinetics, and extensive purification protocols such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: : N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions:
Oxidation: : Typically involves the conversion of the thiophene ring or the nitro group to corresponding sulfoxides or nitroso compounds using strong oxidants like potassium permanganate or peracids.
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions: : Reactions typically involve reagents like dichloromethane for solvent, sodium hydroxide for basification, and various organic acids for neutralization. Reaction conditions vary, often involving temperatures ranging from -78°C for cryogenic reactions up to 150°C for high-temperature conditions under inert atmospheres.
Major Products: : Major products depend on the nature of the reaction. For instance, oxidation of the thiophene ring results in sulfoxides, whereas reduction of the nitro group forms amines.
Scientific Research Applications
This compound finds extensive applications in several research domains:
Chemistry: : Utilized as an intermediate in synthesizing more complex molecules, especially in heterocyclic chemistry.
Biology: : Acts as a probe in the study of enzyme activities, particularly those involving nitroreductases.
Industry: : Used in the development of novel materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of enzymes by binding to their active sites, thus affecting biological pathways. Pathways involved can include those regulating oxidative stress, given its potential to undergo redox reactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Pyrazoline Derivatives
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 3-nitrophenyl and methanesulfonamide groups enhance its polarity compared to analogues like (3e) , which contains electron-donating 3,4-dimethoxyphenyl and thiophene groups. This difference likely impacts solubility and bioavailability.
- The thiophene-2-carbonyl group in the target compound may improve π-π stacking interactions in biological systems compared to the isobutyryl group in , which is bulkier and less conjugated.
Biological Activity: Compound (3e) was synthesized as a PI3Kγ inhibitor, suggesting the pyrazoline scaffold’s relevance in kinase targeting. The carbothioamide-containing analogue exhibits distinct biological properties, as thioamide groups often influence redox activity and metal chelation.
Substituent-Specific Comparisons
Thiophene-2-carbonyl vs. Aryl Carbonyl Groups :
- Thiophene’s sulfur atom may also participate in hydrophobic interactions.
- In contrast, 3,4-dimethoxyphenyl in (3e) improves solubility but may reduce membrane permeability due to increased polarity.
Methanesulfonamide vs. Other Sulfonamide Derivatives :
- Compared to carbothioamide in , methanesulfonamide is more resistant to hydrolysis, offering better pharmacokinetic stability.
Biological Activity
N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of several functional groups, including a nitrophenyl moiety, a thiophene-2-carbonyl group, and a pyrazole ring, all linked through a phenyl and methanesulfonamide functional group. This intricate structure suggests various possible interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Molecular docking studies have indicated that the compound may exhibit significant affinity for enzymes involved in various metabolic pathways. The presence of the nitro group is particularly noteworthy, as it can enhance the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have documented significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes .
Anticancer Potential
The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, potentially involving the activation of caspases and modulation of cell cycle regulators. The structure-activity relationship (SAR) analysis indicates that specific substituents on the pyrazole ring enhance cytotoxicity against certain cancer cell lines .
Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| 5-(3-Nitrophenyl)-3-phenyldihydro-pyrazole | Moderate Anticancer | Cell cycle arrest |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Antibacterial | Disruption of cell wall synthesis |
Case Studies
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased sub-G1 population in treated cells, confirming the induction of apoptosis.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains:
- A 4,5-dihydro-1H-pyrazole core with a 3-nitrophenyl substituent at position 4.
- A thiophene-2-carbonyl group at position 1 of the pyrazole ring.
- A methanesulfonamide group attached to a phenyl ring at position 2.
The nitrophenyl group enhances electron-withdrawing effects, potentially stabilizing the pyrazole ring and influencing reactivity. The thiophene moiety contributes to π-π stacking interactions, while the sulfonamide group increases hydrophilicity and hydrogen-bonding capacity, affecting solubility and target binding .
Q. What synthetic strategies are recommended for preparing this compound?
A typical synthesis involves:
Pyrazole ring formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., via Claisen-Schmidt condensation).
Functionalization : Introduction of the thiophene-2-carbonyl group via acylation reactions.
Sulfonamide coupling : Reaction of the phenyl intermediate with methanesulfonyl chloride under basic conditions.
Key challenges include regioselectivity during pyrazole formation and avoiding overoxidation of the thiophene ring .
Q. How can the purity and identity of this compound be validated?
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy : - and -NMR for structural verification (e.g., confirming diastereotopic protons in the dihydropyrazole ring).
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
- Molecular docking : Screen against targets like viral polymerases or kinases using AutoDock Vina or Schrödinger Suite. For example, structurally similar sulfonamide-pyrazole hybrids showed antiviral potential via inhibition of DNA polymerase (docking scores: −8.2 to −9.5 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability, critical for drug design .
Q. What experimental approaches resolve contradictions in bioactivity data across assays?
Q. How does structural modification of the pyrazole core affect biological activity?
A comparison of analogs reveals:
Q. What crystallographic techniques are optimal for resolving its 3D structure?
- Single-crystal X-ray diffraction : Use SHELXT for structure solution and SHELXL for refinement. Ensure crystals are grown via vapor diffusion in solvents like ethyl acetate/hexane.
- Twinned data refinement : Employ the TWINABS module for handling pseudo-merohedral twinning, common in dihydropyrazole derivatives .
Methodological Considerations
Q. How to design SAR studies for this compound?
Core scaffold variation : Synthesize analogs with pyrazoline, triazole, or isoxazole cores.
Substituent scanning : Systematically replace 3-nitrophenyl with halogens, methoxy, or alkyl groups.
Biological evaluation : Test against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening .
Q. What strategies mitigate synthesis challenges like low yields in sulfonamide coupling?
- Optimize reaction conditions : Use DMF as a solvent, 0°C temperature, and slow addition of methanesulfonyl chloride.
- Purification : Employ flash chromatography (silica gel, 5% MeOH/CHCl) or recrystallization from ethanol/water .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in different cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
